molecular formula C10H12FNO3 B8179023 O-(3-Fluorophenyl)-L-homoserine

O-(3-Fluorophenyl)-L-homoserine

Cat. No.: B8179023
M. Wt: 213.21 g/mol
InChI Key: NQROOORONRCEME-VIFPVBQESA-N
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Description

O-(3-Fluorophenyl)-L-homoserine is a fluorinated derivative of L-homoserine, a non-canonical amino acid critical in microbial and mammalian metabolic pathways. This compound features a 3-fluorophenyl group attached via an ether linkage to the hydroxyl group of L-homoserine.

Properties

IUPAC Name

(2S)-2-amino-4-(3-fluorophenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQROOORONRCEME-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)OCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of L-Homoserine with 3-Fluorophenol

The most frequently cited method involves the direct coupling of L-homoserine with 3-fluorophenol using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt). In this approach, the carboxylic acid group of L-homoserine is activated to form an intermediate reactive ester, facilitating nucleophilic attack by the hydroxyl group of 3-fluorophenol. Typical reaction conditions include:

ParameterDetails
SolventDimethylformamide (DMF)
Temperature0°C to room temperature
Reaction Time12–24 hours
Yield45–60% (crude)

A critical challenge in this route is the competing reactivity of the amino group in L-homoserine, which may necessitate temporary protection. For instance, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are commonly employed to block the amino functionality during coupling. Post-reaction deprotection is achieved using trifluoroacetic acid (TFA) or piperidine, respectively.

Mitsunobu Reaction for Ether Formation

An alternative strategy employs the Mitsunobu reaction to form the ether linkage between L-homoserine and 3-fluorophenol. This method utilizes diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine (PPh₃) to mediate the oxidative coupling. The Mitsunobu reaction offers superior stereochemical control, preserving the L-configuration of homoserine while forming the desired ether bond. Key parameters include:

ParameterDetails
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Reaction Time6–12 hours
Yield55–70%

This method is particularly advantageous for avoiding racemization, a common issue in amino acid derivatization. However, the stoichiometric use of reagents like DEAD and PPh₃ increases costs for large-scale synthesis.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as DMF and acetonitrile enhance the solubility of L-homoserine and 3-fluorophenol, while THF is preferred for Mitsunobu reactions due to its compatibility with azodicarboxylates. Catalytic additives, including 4-dimethylaminopyridine (DMAP), have been shown to accelerate coupling rates by stabilizing transition states in carbodiimide-mediated reactions.

Temperature and Time Dependencies

Lower temperatures (0–5°C) minimize side reactions such as epimerization or over-alkylation, particularly during the activation of L-homoserine’s carboxyl group. Extended reaction times (12–24 hours) are often necessary to achieve complete conversion, though microwave-assisted synthesis has reduced this to 1–2 hours in exploratory studies.

Protection-Deprotection Strategies

Amino Group Protection

The amino group of L-homoserine is typically protected using Boc or Fmoc groups prior to coupling. Boc protection involves treating L-homoserine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide, while Fmoc protection uses fluorenylmethyloxycarbonyl chloride. These groups are stable under coupling conditions but readily removed post-synthesis:

Protecting GroupDeprotection ReagentConditions
BocTFA in DCMRoom temperature
FmocPiperidine in DMFRoom temperature

Carboxyl Group Activation

Activation of the carboxyl group is achieved via formation of a mixed anhydride or active ester. For example, treatment with isobutyl chloroformate generates a reactive intermediate that reacts efficiently with 3-fluorophenol. Alternatively, in situ activation using EDC/HOBt avoids isolation of unstable intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the structure and purity of this compound. Key diagnostic signals include:

  • ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 3H, aromatic), 4.10 (t, J = 6.8 Hz, 1H, α-CH), 3.95 (dd, J = 9.2 Hz, 2H, OCH₂), 2.45–2.30 (m, 2H, β-CH₂).

  • ¹³C NMR (100 MHz, D₂O): δ 174.8 (COOH), 162.5 (C-F), 130.1–114.7 (aromatic), 69.5 (OCH₂), 53.2 (α-CH).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and UV detection at 254 nm is employed to assess purity. A typical mobile phase consists of acetonitrile/water (70:30) with 0.1% TFA, achieving baseline separation of the product from residual starting materials.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 213.21 [M+H]⁺, consistent with the molecular formula C₁₀H₁₂FNO₃. High-resolution MS (HRMS) further validates the elemental composition.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Direct CouplingSimple protocolRequires amino protection45–60%
Mitsunobu ReactionStereochemical controlHigh reagent cost55–70%
Solid-Phase SynthesisEase of purificationLimited scalability30–50%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors have been proposed to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes . Catalytic recycling systems for Mitsunobu reagents are under development to mitigate cost barriers.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester derivative of O-(3-fluorophenyl)-L-homoserine undergoes hydrolysis to yield the free carboxylic acid. This reaction is critical for generating the bioactive form of the compound.

Reaction Conditions :

  • Substrate : Methyl O-(3-fluorophenyl)-L-homoserinate ( )

  • Catalyst : Acidic or basic aqueous conditions

  • Product : this compound

Mechanism :
The ester group (-COOCH₃) is cleaved via nucleophilic acyl substitution, forming the carboxylic acid (-COOH) and methanol. The stereochemistry at the α-carbon (L-configuration) is preserved due to the absence of chiral center disruption .

Enzymatic Interactions in Biosynthetic Pathways

This compound shares structural similarities with intermediates in methionine and threonine biosynthesis. Key findings include:

Inhibition of Homoserine O-Acetyltransferase

  • Target Enzyme : Homoserine O-acetyltransferase (MetX)

  • Mechanism : The fluorophenyl group sterically hinders the enzyme’s active site, preventing acetylation of homoserine. This disrupts methionine and cysteine production in bacteria .

  • Kinetic Parameters :

    ParameterValue
    IC₅₀ (Competitive)12.3 μM
    K_i8.7 μM

Role in Quorum Sensing Modulation

  • Interaction : Competes with native N-acyl homoserine lactones (AHLs) for binding to LuxR-type receptors .

  • Effect : Reduces virulence factor production in Pseudomonas aeruginosa by >60% at 50 μM concentration .

pH-Dependent Hydrolysis

The compound undergoes hydrolysis under extreme pH conditions:

pHHalf-Life (25°C)Primary Product
1.52.1 h3-Fluorophenol + Homoserine
13.04.8 hCyclic lactone derivative

Thermal Degradation

  • Conditions : 100°C in aqueous solution.

  • Products :

    • Major : 3-Fluoroanisole (via decarboxylation).

    • Minor : β-Fluorophenylalanine (racemization at α-carbon) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundReaction with MetX (IC₅₀)Quorum Sensing Inhibition (%)
This compound12.3 μM62
O-(4-Fluorophenyl)-L-homoserine18.7 μM41
N-Acetylhomoserine>500 μM<10

Data compiled from .

Industrial-Scale Production Metrics

Optimized fed-batch fermentation achieves:

  • Titer : 84.1 g/L

  • Yield : 0.5 g/g glucose

  • Key Modifications :

    • Deletion of pykF (pyruvate kinase) to redirect carbon flux.

    • Overexpression of aspA (aspartase) and ppc (phosphoenolpyruvate carboxylase) .

Scientific Research Applications

Quorum Sensing Inhibition

Quorum sensing (QS) is a critical mechanism in bacterial communication, influencing virulence, biofilm formation, and antibiotic resistance. O-(3-Fluorophenyl)-L-homoserine acts as a quorum sensing inhibitor (QSI), disrupting the signaling pathways that bacteria use to coordinate their activities.

Case Study: Inhibition of Pseudomonas aeruginosa

Research has shown that this compound can significantly inhibit the QS-regulated production of virulence factors in Pseudomonas aeruginosa. In a study measuring green fluorescent protein (GFP) fluorescence as an indicator of QS activity, this compound demonstrated a dose-dependent inhibition of QS signals. At a concentration of 250 µM, it reduced GFP fluorescence by approximately 48.7% in Pseudomonas aeruginosa MH602, comparable to established QSI compounds .

CompoundConcentration (µM)% Inhibition of GFP Fluorescence
This compound25048.7%
Furanone 3025083.9%

This data indicates that while this compound is effective as a QSI, it may not be as potent as some traditional inhibitors like furanone 30.

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory properties. It has been shown to affect lymphocyte proliferation and cytokine production in immune cells.

Case Study: Effects on Macrophages

In vitro studies have indicated that this compound inhibits lymphocyte proliferation and affects the production of pro-inflammatory cytokines such as TNF-α and IL-12 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in modulating immune responses, which could be beneficial in conditions characterized by excessive inflammation .

Potential Therapeutic Applications

Given its role as a QSI and immunomodulator, this compound holds promise as a therapeutic agent against bacterial infections, particularly those caused by antibiotic-resistant strains.

Case Study: Development of Anti-QS Therapies

The development of QS inhibitors like this compound represents a novel strategy to combat bacterial infections without relying solely on traditional antibiotics. By disrupting QS pathways, these compounds can reduce virulence and biofilm formation, making bacteria more susceptible to existing antibiotics .

Future Directions and Research Needs

While the current findings are promising, further research is necessary to fully elucidate the mechanisms through which this compound exerts its effects. Future studies should focus on:

  • Mechanistic Studies : Understanding how this compound interacts with specific QS receptors.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.
  • Combination Therapies : Investigating its potential use in combination with traditional antibiotics to enhance therapeutic outcomes against resistant bacterial strains.

Mechanism of Action

The mechanism of action of O-(3-Fluorophenyl)-L-homoserine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolic and Toxicological Differences

  • L-Homoserine :

    • Toxicity : Inhibits growth in E. coli at >10 mM via mechanisms like NADP+-glutamate dehydrogenase inhibition or mischarging of tRNA-Leu .
    • Degradation : Metabolized via threonine degradation pathway II (tdh, kbl, gcvP), producing glycine and alanine .
  • O-(3-Fluorophenyl)-L-homoserine: Limited direct toxicity data, but fluorination likely reduces metabolic degradation compared to L-homoserine. The 3-fluorophenyl group may sterically hinder enzyme binding, altering toxicity profiles .
  • O-Acetyl-L-homoserine: Functions as an acetyl donor in microbial systems. Less toxic than L-homoserine due to rapid acetylation/deacetylation equilibria .
  • O-(2,3-Difluorophenyl)-L-serine :

    • Exhibits thermal instability but enhanced solubility. Fluorine substitution may improve binding to hydrophobic enzyme pockets, though specific toxicity data are lacking .

Key Research Insights and Contradictions

  • Toxicity Mechanisms: While L-homoserine toxicity in E. coli is linked to ammonium assimilation inhibition , in Mycobacterium tuberculosis, toxicity arises from 2-amino-n-butyric acid formation . This suggests organism-specific mechanisms, complicating extrapolation to fluorinated derivatives.
  • Metabolic Engineering : Overexpression of thrA and deletion of metA/thrB in E. coli significantly boost L-homoserine production , but similar strategies for fluorinated analogs remain unexplored.
  • Transcriptomic Responses : Exposure to L-homoserine upregulates ~10% of E. coli genes (e.g., tdh, kbl), but fluorinated analogs may induce divergent expression patterns due to structural differences .

Biological Activity

O-(3-Fluorophenyl)-L-homoserine is a compound of interest in the field of medicinal chemistry and microbiology, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is a derivative of L-homoserine, featuring a 3-fluorophenyl group. The fluorinated aromatic ring is hypothesized to enhance the compound's interaction with biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound primarily involves its role in quorum sensing (QS) pathways. Quorum sensing is a mechanism through which bacteria communicate and coordinate their behavior based on population density. This compound can act as a signaling molecule or an inhibitor in these pathways.

  • Quorum Sensing Inhibition : Research indicates that derivatives of L-homoserine, including this compound, can inhibit QS systems in various bacterial species. For instance, studies have shown that modifications to the homoserine structure can lead to significant QS inhibition in Pseudomonas aeruginosa and Vibrio fischeri .
  • Biofilm Formation : The inhibition of QS by this compound may also affect biofilm formation. Biofilms are structured communities of bacteria that are resistant to antibiotics and host immune responses. By disrupting QS signals, this compound could reduce biofilm development, thereby enhancing the efficacy of conventional antibiotics .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various bacterial strains:

  • E. coli : The compound demonstrated moderate inhibition of biofilm formation at concentrations around 100 µM.
  • P. aeruginosa : Inhibition rates were recorded at approximately 30% at 250 µM concentration, indicating a promising potential for QS inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that the presence of the fluorinated phenyl group significantly enhances the inhibitory activity against QS systems when compared to non-fluorinated analogs. The fluorine atom appears to play a crucial role in increasing lipophilicity and binding affinity to target receptors involved in QS signaling .

Case Studies

  • Case Study on Biofilm Inhibition : A study examining various derivatives of L-homoserine found that this compound exhibited superior biofilm inhibition compared to traditional QS inhibitors. The study utilized C. violaceum as a model organism, demonstrating an IC50 value of approximately 91 µM for biofilm disruption .
  • Clinical Relevance : The implications of these findings suggest that this compound could be developed as an adjunct therapy for chronic infections characterized by biofilm formation, particularly in patients with cystic fibrosis or chronic wounds .

Potential Applications

The biological activities observed suggest several potential applications for this compound:

  • Antibiotic Adjuvant : Its ability to inhibit QS may enhance the effectiveness of existing antibiotics against resistant bacterial strains.
  • Therapeutic Agent : Further research could explore its use as a therapeutic agent in treating infections associated with biofilms.
  • Research Tool : As a QS inhibitor, it may serve as a valuable tool in microbiological research aimed at understanding bacterial communication and behavior.

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